Decane
Description
Decane is a straight-chain alkane with 10 carbon atoms.
This compound is a natural product found in Hypericum heterophyllum, Hypericum hyssopifolium, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-3-5-7-9-10-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOQZVSQGTUSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22, Array | |
| Record name | N-DECANE | |
| Source | CAMEO Chemicals | |
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| Record name | DECANE | |
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| Record name | decane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Decane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37309-58-3 | |
| Record name | Polydecene | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID6024913 | |
| Record name | Decane | |
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Molecular Weight |
142.28 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-decane appears as a colorless liquid. Flash point 115 °F. Less dense than water and insoluble in water. Vapors heavier than air. In high concentrations its vapors may be narcotic. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a gasoline-like odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | N-DECANE | |
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| Record name | Decane | |
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| Record name | DECANE | |
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Boiling Point |
345.4 °F at 760 mmHg (NTP, 1992), 174.1 °C, 173.00 to 175.00 °C. @ 760.00 mm Hg, 174.2 °C | |
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Flash Point |
115 °F (NTP, 1992), 46.0 °C (114.8 °F) - closed cup, 115 °F (46 °C)(Closed cup), 46 °C c.c. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 5.20X10-2 mg/L at 25 °C, In distilled water, 0.009 mg/L at 20 °C; in salt water, 0.087 mg/L at 20 °C, Miscible with ethanol; soluble in ether; slightly soluble in carbon tetrachloride, Solubility in water: none | |
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Density |
0.73 at 60 °F (USCG, 1999) - Less dense than water; will float, 0.7255 g/cu cm at 25 °C, Relative density (water = 1): 0.7 | |
| Record name | N-DECANE | |
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Vapor Density |
4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.90 (Air = 1), Relative vapor density (air = 1): 4.9 | |
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Vapor Pressure |
1 mmHg at 61.7 °F ; 2.7 mmHg at 68 °F; 10 mmHg at 131.7 °F (NTP, 1992), 1.43 [mmHg], 1.43 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.17 | |
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Color/Form |
Colorless liquid | |
CAS No. |
124-18-5, 63335-87-5, 73138-29-1 | |
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| Record name | DECANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
-21.5 °F (NTP, 1992), -29.7 °C, -31.00 to -28.00 °C. @ 760.00 mm Hg | |
| Record name | N-DECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Decane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-Decane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DECANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Advanced Reaction Mechanisms and Kinetics of Decane
The catalytic transformation of decane (B31447) involves complex reaction networks. In the context of hydroisomerization and hydrocracking over bifunctional catalysts, this compound undergoes reactions on both metal and acid sites. A proposed mechanism for the hydroisomerization of long-chain paraffins, including this compound, involves olefinic intermediates and carbenium ions acsmaterial.comchem960.commdpi.com. The reaction typically initiates with the dehydrogenation of n-decane on the metal function (e.g., Pt) to form n-decenes. These olefins then migrate to the acid sites of the catalyst support (e.g., SAPO-11), where they undergo skeletal rearrangement through the formation of alkylcarbenium ions chem960.com. These carbenium ions can undergo branching isomerization via protonated cyclopropane (B1198618) or cyclobutane (B1203170) intermediates mdpi.com. The branched olefins formed then migrate back to the metal sites to be rehydrogenated into branched alkanes (isomers). Concurrently, cracking products can form from the β-scission of alkylcarbenium ions on the acid sites chem960.commdpi.com.
Kinetic studies on the hydroisomerization of n-decane over specific catalysts, such as Pt/SAPO-11, have been conducted to understand the reaction rates and mechanisms. For instance, research using a 0.25 wt.% Pt/SAPO-11 catalyst indicated that the hydroisomerization of n-decane follows first-order kinetics nih.govjkchemical.comugm.ac.id. The activation energy for this reaction on 0.25 wt.% Pt/SAPO-11 was determined to be approximately 61.1137 kJ/mol nih.govjkchemical.comugm.ac.id.
Catalytic Activity and Stability Investigations
The catalytic performance in decane (B31447) conversion processes is assessed based on activity, selectivity, and stability. Activity refers to the rate of conversion of this compound, while selectivity relates to the proportion of desired products (e.g., branched isomers) formed. Stability is the catalyst's ability to maintain its activity and selectivity over time under reaction conditions.
Investigations into the catalytic activity and stability of various catalysts for this compound transformations, such as cracking and hydroisomerization, have been performed. For example, studies on the catalytic cracking of n-decane over Pt-Ni/MoO₃/La-Al₂O₃ catalysts examined the relationship between surface properties and catalytic behavior, including stability over time on stream. Factors like surface area and the number of acid sites were found to play a crucial role in catalyst activity. In the context of hydroisomerization, catalyst stability is essential to minimize deactivation pathways, such as coking or sintering of the active metal phase. The appropriate balance between metal and acid functions is necessary for high isomerization selectivity and potentially improved stability by suppressing excessive cracking and subsequent coke formation.
Impact of Acidity and Pore Structure on Catalytic Performance
The acidic properties and pore structure of the catalyst support significantly influence the catalytic performance in decane (B31447) hydroisomerization. For bifunctional catalysts, the acid sites are responsible for the isomerization of the olefinic intermediates formed on the metal sites chem960.com. The strength and concentration of these acid sites affect both the activity and selectivity. Mild acidity is generally preferred for hydroisomerization to promote isomerization while minimizing undesirable cracking reactions. Studies have shown that controlling the acidic sites can improve the hydroisomerization performance of catalysts like Pt/SAPO-11 nih.govjkchemical.com.
The pore structure of the support material plays a critical role in shape selectivity and mass transfer of reactants and products. SAPO-11, a silicoaluminophosphate molecular sieve, is widely used as a support in this compound hydroisomerization catalysts due to its one-dimensional, 10-membered ring channels with elliptical pore apertures (0.39 nm x 0.63 nm). This pore structure is considered appropriate for the formation of mono-branched isomers from long-chain paraffins while limiting the formation of bulkier multi-branched isomers and minimizing cracking. The spatial constraints imposed by the pore size can influence the diffusion of molecules and the location where reactions occur within the catalyst structure. The distribution of silicon within the SAPO-11 framework can also impact the acidity and, consequently, the catalytic performance.
Hydroisomerization of Decane
Bifunctional Catalyst Systems (e.g., Pt/SAPO-11)
Bifunctional catalysts are typically employed for the hydroisomerization of n-decane. These catalysts combine a metal component, usually a noble metal like platinum (Pt), with an acidic support material. Platinum provides the hydrogenation/dehydrogenation function, while the acidic support facilitates the isomerization of olefinic intermediates. Pt/SAPO-11 is a widely studied and effective bifunctional catalyst for this reaction nih.govjkchemical.com. The synergy between the dispersed platinum particles and the acidic sites of the SAPO-11 support is crucial for achieving high activity and selectivity towards branched isomers. The preparation method and the choice of platinum precursor can influence the dispersion and location of Pt particles, affecting the catalyst's performance chem960.com.
Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)
Coupling with Mass Spectrometry (MS)
Kinetic Studies of Hydroisomerization
Kinetic studies provide valuable insights into the reaction pathways and rate-determining steps of n-decane hydroisomerization. As mentioned earlier, research on Pt/SAPO-11 catalysts has indicated a first-order reaction with respect to n-decane concentration nih.govjkchemical.comugm.ac.id. These studies often involve varying reaction parameters to determine their impact on the reaction rate and product distribution nih.govjkchemical.com. Kinetic models, such as those based on the Hougen-Watson approach or elementary reaction steps, can be developed to describe the reaction kinetics and understand the underlying mechanism acsmaterial.com.
Infrared (IR) and Near-Infrared (NIR) Spectroscopy
Influence of Reaction Parameters (Temperature, LHSV, H₂/Decane (B31447) Ratio)
The operating conditions of the hydroisomerization process, including temperature, liquid hourly space velocity (LHSV), and the hydrogen to this compound ratio (H₂/decane ratio), significantly affect the conversion of n-decane and the selectivity towards branched isomers.
Temperature: Increasing the reaction temperature generally leads to higher n-decane conversion due to the increased reaction rate nih.govjkchemical.com. However, excessively high temperatures can favor undesirable cracking reactions, leading to a decrease in isomer selectivity and an increase in lighter hydrocarbons. Optimal temperature ranges are typically sought to maximize isomer yield.
Liquid Hourly Space Velocity (LHSV): LHSV is a measure of the volume of liquid feed passed over a given volume of catalyst per hour. Lower LHSV values imply longer contact times between the reactant and the catalyst, which generally results in higher conversion nih.govjkchemical.com. Conversely, higher LHSV values lead to shorter contact times and lower conversion. LHSV also influences selectivity, as longer contact times can promote secondary reactions like further isomerization or cracking of the initial isomer products.
Studies on Pt/SAPO-11 catalysts have investigated the impact of these parameters. For example, experiments have been conducted in temperature ranges of 200 to 275°C, LHSV ranges of 0.5 to 2 h⁻¹, and hydrogen to this compound mole ratios of 2.1 to 8.2 nih.govjkchemical.com. The results consistently show that n-decane conversion increases with increasing temperature and decreasing LHSV nih.govjkchemical.com.
Here is an interactive table summarizing typical reaction parameters and their general influence on n-decane hydroisomerization:
| Reaction Parameter | Increase in Parameter Leads to (General Trend) | Notes |
| Temperature | Increased Conversion, Potential for Increased Cracking | Optimal range needed for maximum isomer yield. |
| LHSV | Decreased Conversion, Potentially Higher Isomer Selectivity (at lower conversions) | Lower values mean longer contact time, favoring higher conversion. |
| H₂/Decane Ratio | Suppression of Cracking, Improved Stability, Potential Decrease in Conversion (at very high ratios) | Necessary for hydrogenation and minimizing coke formation. |
Here is an interactive table presenting example data from a kinetic study on n-decane hydroisomerization over 0.25 wt.% Pt/SAPO-11:
| Temperature (°C) | LHSV (h⁻¹) | H₂/Decane Mole Ratio | n-Decane Conversion (%) |
| 275 | 0.5 | 2.1-8.2 | 56.77 |
| 275 | 0.5 | 2.1-8.2 | 66.7 (on a different catalyst in a similar study) |
Computational and Theoretical Studies of Decane
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of decane (B31447) molecules. These methods, based on the principles of quantum mechanics, can predict various molecular properties, including energies, vibrational frequencies, and charge distributions. For instance, Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) methodologies have been used in theoretical studies of molecules like n-dothis compound (a larger alkane), predicting ground and excited state properties and correlating them with experimental results from techniques like FTIR spectroscopy and photoabsorption using synchrotron radiation. researchgate.net While the search results specifically mention n-dothis compound in the context of spectroscopic studies, the application of DFT and TDDFT is a common approach for investigating the electronic structure and properties of alkane molecules, including this compound.
Quantum chemical calculations can also provide parameters for other computational methods, such as force fields used in molecular dynamics simulations. researchgate.net Semi-empirical tight-binding quantum chemistry methods, like GFN2-xTB, can be combined with techniques such as meta-dynamics to explore conformational space and potential reaction pathways for molecules, including n-decane. acs.org These methods aim to provide a balance between accuracy and computational cost, making them suitable for studying larger molecules or exploring complex potential energy surfaces. wavefun.comaip.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of this compound molecules and their interactions with other substances at the atomic or molecular level. These simulations provide insights into dynamic properties, such as diffusion, phase behavior, and interfacial phenomena.
MD simulations have been utilized to investigate the forces between colloidal nanoparticles in n-decane solvent, exploring the influence of particle size and shape on interparticle forces. aip.org Studies have also focused on the interface between liquid this compound and liquid water, examining the sensitivity of surface properties to van der Waals parameters and observing the orientational preference of molecules at the interface. scispace.comrug.nl In these simulations, systems typically consist of a number of this compound and water molecules, with parameters like temperature and pressure controlled to mimic specific conditions. scispace.comrug.nl The choice of force field, such as OPLS or SKS, can influence the predicted properties like surface tension and liquid density, and comparisons with experimental data are often made to validate these models. epfl.ch
Furthermore, molecular dynamics simulations have been applied to study the diffusion of substances like CO₂ in this compound-containing systems, such as carbonated water-decane mixtures. mdpi.com These simulations can reveal the diffusion mechanisms and the effect of the diffusing substance on interfacial properties. mdpi.com
Computational Fluid Dynamics (CFD) Applications in this compound Combustion
Computational Fluid Dynamics (CFD) is a powerful tool used to simulate and analyze fluid flow and heat transfer phenomena, including combustion processes involving this compound. CFD applications in this compound combustion often involve coupling fluid dynamics with chemical kinetics to model the complex reactions and flow patterns that occur during burning.
CFD simulations are used to study combustion characteristics in various systems, such as engines and incinerators, where this compound or fuels containing this compound are used. mdpi.commdpi.com These simulations can predict temperature distribution, species concentrations (like OH mass fraction), and velocity fields within the combustion chamber. mdpi.comresearchgate.net By integrating detailed or reduced chemical kinetic mechanisms into CFD models, researchers can validate the accuracy of these mechanisms against experimental data, such as ignition delay times and laminar burning velocities. researchgate.net CFD allows for the visualization and analysis of the combustion process, providing insights into factors affecting efficiency and emissions. mdpi.commdpi.com
For example, CFD simulations have been used to assess combustion processes in waste incinerators, predicting temperature and gas concentration distributions. mdpi.com In the context of aero-engine combustion chambers, CFD has been employed to study the effects of fuel inlet configurations on fluid flow and combustion efficiency. mdpi.com
Kinetic Modeling and Mechanism Development Software (e.g., CHEMKIN)
Kinetic modeling is essential for understanding the detailed chemical reaction pathways involved in this compound combustion and other high-temperature processes. Software packages like CHEMKIN are widely used tools for developing, analyzing, and simulating chemical kinetic mechanisms. mdpi.compsu.eduresearchgate.net
CHEMKIN and similar software allow researchers to define elementary reactions, specify rate parameters, and calculate thermodynamic and transport properties of species involved in a reaction system. psu.edu These tools are used to simulate various combustion phenomena, including auto-ignition delay times and laminar flame speeds, under different conditions of temperature, pressure, and equivalence ratio. mdpi.comresearchgate.netpku.edu.cn
Developing accurate kinetic models for this compound combustion is challenging due to the large number of species and reactions involved. Researchers often develop detailed mechanisms and then use reduction strategies, such as reaction path analysis and sensitivity analysis, to create skeletal or reduced mechanisms that are computationally less expensive while still capturing the essential combustion characteristics. mdpi.compku.edu.cn These reduced mechanisms are then validated against experimental data and detailed models using software like SENKIN (part of the CHEMKIN package). mdpi.comresearchgate.net The development of these models is crucial for coupling with CFD simulations to provide a comprehensive understanding of this compound combustion. pku.edu.cn
Environmental and Ecological Impact Assessment of Decane
Methodologies for Environmental Impact Assessment (EIA)
Environmental Impact Assessment (EIA) is a crucial tool for anticipating and quantifying the positive and negative effects of proposed projects or the presence of substances on the environment, encompassing social, economic, and biophysical aspects. phytojournal.com The purpose of EIA is to inform decision-makers about the environmental consequences of a proposed action. phytojournal.com Various methodologies exist for conducting EIAs, ranging from simple to complex, and requiring different types of data, formats, expertise, and technological sophistication. inflibnet.ac.inphytojournal.com
Major EIA methodologies include:
Ad hoc methods inflibnet.ac.inphytojournal.com
Checklists inflibnet.ac.inphytojournal.com
Matrices inflibnet.ac.inphytojournal.comiisd.org
Networks inflibnet.ac.inphytojournal.com
Overlays inflibnet.ac.in
Matrices, such as the Leopold Matrix, are commonly used to assess linkages and impacts between project activities and environmental components, including physical-chemical, biological, human, and economic aspects. iisd.orgassessmentstools.com These matrices can incorporate both quantitative and qualitative information. iisd.org The Rapid Impact Assessment Matrix (RIAM) is another systematic approach that uses qualitative data in a semi-quantitative manner to identify significant changes, establish baselines, and design mitigation strategies. iisd.org
Quantification and Economic Valuation of Environmental Impacts
Quantification and economic valuation are integral parts of environmental impact assessment, particularly within socio-economic analysis (SEA). unl.edu This process involves measuring the magnitude of environmental impacts and, ideally, assigning monetary values to the environmental costs and benefits. unl.edu Economic valuation of environmental changes is based on people's preferences for changes in the state of their environment, measured by their willingness to pay (WTP) for gains or to avoid losses, or their willingness to accept (WTA) compensation for losses. acs.org
While there are challenges in assigning monetary values, especially to non-marketed ecological goods or services, advancements in environmental economics have led to methodologies for this purpose. unl.eduacs.org Integrating environmental considerations into decision-making through economic evaluation allows for a more comprehensive assessment of the true costs and benefits of a project or policy. aidic.it
For chemical construction projects, economic evaluation aims to include the cost of environmental damage and the benefits of environmental improvement in feasibility analyses. aidic.it This involves establishing an index system for environmental impact economic evaluation, often using cost-benefit analysis. aidic.it
Ecological Modeling and Impact Assessment
Ecological modeling is a critical tool in environmental risk assessment for understanding and predicting the complex interactions within ecosystems and the potential impacts of stressors like chemical pollutants. numberanalytics.comroutledge.com These models use mathematical and computational simulations to forecast potential changes in ecological systems. numberanalytics.com
Ecological models can simulate the dynamics of ecosystems under different stressor scenarios and evaluate the risks associated with various management options. numberanalytics.com They are used to predict the impacts of pollution on ecosystems, such as the effects of nutrient pollution on water quality and aquatic ecosystems. numberanalytics.com
Integrated simulation frameworks combine hydrodynamics, water quality modeling, ecological processes, and chemical fate and transport modeling to provide a comprehensive understanding of pollutant dynamics and their ecological consequences in aquatic systems. fepbl.com These frameworks can quantify the potential risks posed by chemical pollutants to aquatic ecosystems and human health, predicting pollutant concentrations, exposure pathways, and ecological responses. fepbl.com
Toxicokinetic-toxicodynamic (TK-TD) models and other mechanistic effect models are applied in environmental risk assessment of chemicals to predict effects from fluctuating or pulsed exposures. ecotoxmodels.org Ecological models can bridge the gap between laboratory studies and population-level endpoints, allowing for extrapolation from standard test endpoints to higher levels of biological organization. researchgate.net
Life Cycle Impact Assessment (LCIA)
Life Cycle Impact Assessment (LCIA) is the third phase of a Life Cycle Assessment (LCA), focusing on evaluating the environmental impacts of products, processes, or services throughout their entire life cycle. lifecycleinitiative.orglibretexts.orgcarbonbright.co LCIA methods translate the data collected during the Life Cycle Inventory (LCI) phase into meaningful environmental impact indicators. libretexts.orgcarbonbright.co
The purpose of LCIA is to help users understand the environmental significance of resource use and environmental releases. libretexts.org It aggregates the effects of chemical compounds with similar environmental impacts into specific environmental impact categories, such as climate change, terrestrial acidification, photochemical ozone formation, and human toxicity. Each category has a common unit for reporting impacts, for example, kg CO₂-eq for climate change.
LCIA methods are scientifically developed frameworks that provide a consistent way to assess impacts across different environmental categories. carbonbright.co They use characterization factors to convert LCI data into impact values, significantly reducing the complexity of the data set. Some methods use endpoint indicators assessing damage to human health, ecosystems, or resource availability, while others use midpoint indicators evaluating changes in the natural environment. carbonbright.co The International Organization for Standardization (ISO) standards, such as ISO 14040 and ISO 14044, provide the framework and requirements for conducting LCAs, including LCIA. carbonbright.co
Impacts on Ecosystems and Human Health
Decane (B31447), as a component of petroleum hydrocarbons, can have detrimental effects on the environment and potentially on human health. researchgate.net It is a volatile organic compound (VOC) that contributes to air pollution by participating in the formation of ground-level ozone and smog through reactions with nitrogen oxides in the presence of sunlight. fastercapital.comfastercapital.com Elevated levels of ozone can negatively impact ecosystems, causing damage to vegetation. fastercapital.comfastercapital.com
In aquatic environments, this compound can contaminate water sources in the event of spills or leaks, posing a threat to aquatic life and ecosystems. fastercapital.comfastercapital.com Soil contamination can also occur from spills or leaks, affecting soil fertility and potentially harming plant life. fastercapital.comfastercapital.com The persistence of this compound in soil can hinder vegetation growth and disrupt ecosystem balance. fastercapital.com
While the provided information primarily focuses on the environmental fate and transport and general impacts of hydrocarbons, specific detailed research findings solely on this compound's quantitative impact on various ecosystems (e.g., specific toxicity levels for aquatic organisms, soil microbial activity changes) were not extensively detailed in the search results within the strict scope of this section. General information on hydrocarbon impacts on aquatic life and human health is available researchgate.net, but specific data tables exclusively for this compound's ecological toxicity were not readily found in the provided snippets.
However, some general data on this compound's potential environmental behavior is available. This compound is expected to volatilize to the atmosphere and undergo photochemical oxidation reactions. texas.gov It is not classified as hazardous to the aquatic environment according to one safety data sheet, with an LC50 for rainbow trout reported as > 1000 mg/l. carlroth.comisotope.com This suggests a relatively low acute toxicity to this specific aquatic organism based on this data. isotope.com
Regarding human health, prolonged exposure to this compound vapors may cause respiratory irritation, dizziness, and headaches. fastercapital.com Skin contact can lead to irritation or dermatitis. fastercapital.com However, a fact sheet indicates that this compound has a low order of acute and chronic toxicity, and permitted levels should not cause adverse health effects. texas.gov Inhalation of high concentrations may cause central nervous system depression. texas.gov
Mitigation Strategies and Alternative Solutions for this compound-Related Emissions
Mitigation strategies for this compound-related emissions primarily focus on preventing releases to the environment and exploring alternative substances or processes. Industries using this compound implement various strategies to reduce air emissions, including the installation of vapor recovery systems to capture and recycle this compound vapors and the use of emission control devices like condensers or scrubbers. fastercapital.com
To prevent accidental spills or leaks that could lead to water and soil contamination, stringent protocols for storage, handling, and transportation of this compound are in place. fastercapital.com Measures such as double-walled storage tanks, leak detection systems, and regular inspections are employed to prevent and detect potential leaks. fastercapital.com Prompt response and containment procedures are crucial in the event of a spill to minimize environmental impact. fastercapital.com Avoiding release to the environment and proper disposal of this compound waste according to regulations are also essential. isotope.com
Alternative solutions are being explored to reduce reliance on hydrocarbons like this compound, particularly in the context of energy sources. Research and development of cleaner and more sustainable energy sources, such as renewable energy (solar, wind, hydropower, geothermal, biomass) and the development of electric vehicles, can help mitigate the environmental impacts associated with the use of this compound as a fuel component. fastercapital.comdecarb.cocolumbia.eduundp.org Energy efficiency measures also play a role in reducing the demand for energy derived from hydrocarbons. decarb.cocolumbia.edunexioprojects.com Carbon capture, utilization, and storage (CCUS) are also being considered to capture CO₂ emissions from fossil fuel power plants. columbia.edu Shifting to alternative fuels and renewable energy sources in various sectors, including transportation and heating, can contribute to reducing emissions. nexioprojects.com Sustainable farming practices and protecting and restoring ecosystems can also contribute to climate change mitigation efforts related to greenhouse gas emissions from human activities. decarb.coundp.org
Governments and regulatory bodies implement regulations to control the use and release of this compound, aiming to limit emissions, promote safe handling, and ensure proper waste disposal. fastercapital.comfastercapital.com Compliance with these regulations is vital for environmental and public health protection. fastercapital.comfastercapital.com
Future Research Directions and Emerging Trends
Development of Novel Catalysts for Decane (B31447) Conversion and Upgrading
Future research in this compound conversion and upgrading is heavily focused on the development of novel catalysts with enhanced activity, selectivity, and stability. A key challenge is designing bifunctional catalysts that can effectively catalyze both hydrogenation/dehydrogenation and isomerization or cracking reactions while minimizing undesirable byproducts mdpi.commdpi.com. Emerging trends include the development of catalysts with tailored acidity and structural properties to control selectivity mdpi.comresearchgate.net.
Studies are exploring the use of metal catalysts supported on zeolites and other acidic supports for hydrocracking and hydroisomerization of n-decane asianpubs.orguniv-oeb.dz. Novel bifunctional Ni-H₃PW₁₂O₄₀/Al₂O₃ catalysts have shown high catalytic activity for n-decane hydrocracking and tolerance to sulfur and nitrogen compounds asianpubs.org. Research also indicates that decreasing the size of zeolitic domains in catalysts like Pt/ZSM-5 can influence activity and selectivity, suggesting that spatially organizing active sites at the nanoscale is a promising avenue for developing multifunctional catalysts researchgate.net.
Efforts are also directed towards improving hydroisomerization catalysts to produce high-quality diesel fuels by selectively converting linear alkanes to branched isomers mdpi.comresearchgate.net. This involves balancing the acidic and metallic sites of the catalyst to favor isomerization over cracking mdpi.commdpi.com. Novel approaches, such as the use of amorphous silica-alumina supported Ni-Pt-W catalysts, are being investigated for n-decane isomerization univ-oeb.dz.
Research on catalysts for biomass conversion also provides insights applicable to hydrocarbon upgrading, with a focus on novel approaches like catalytic transfer hydrogenation and plasma catalysis to avoid the need for external hydrogen scispace.com.
Enhanced Bioremediation Technologies and Microbial Engineering
Enhanced bioremediation technologies for this compound and other hydrocarbons are an active area of research, particularly for addressing environmental contamination frontiersin.org. Future directions involve improving the efficiency and effectiveness of microbial degradation through various strategies.
One emerging trend is the use of nano-enhanced bioremediation, where nanoparticles are introduced to enhance the degradation of oil by microorganisms acs.org. Nanoparticles can act as magnetic sorbents or emulsifiers, increasing the bioavailability of hydrocarbons to microbes acs.org. While promising, more research is needed on the environmental and biological impacts and the scalability of these methods acs.org.
Microbial engineering plays a crucial role in developing enhanced bioremediation strategies mdpi.com. This involves modifying microorganisms to enhance their ability to degrade specific contaminants by optimizing metabolic pathways, integrating catabolic modules, and increasing enzyme expression mdpi.com. Using potential microbial consortia with rich metabolic networks is also a promising strategy for degrading complex hydrocarbon contaminants researchgate.net. Research highlights the potential of mixed fungal-bacterial communities for enhanced bioremediation due to their diverse synergistic mechanisms researchgate.net.
Future research is also exploring the use of indigenous microbial communities, which are often resistant to toxic pollutants and can thrive in harsh conditions nih.gov. Thermally enhanced bioremediation, which couples high temperature with amendments like biostimulants and bioaugmentation with thermophilic microorganisms, is another approach showing promise for increasing hydrocarbon degradation rates in contaminated soils nih.gov.
Advanced Modeling and Simulation for Complex this compound Systems
Advanced modeling and simulation techniques are becoming increasingly important for understanding the behavior of this compound in complex systems, such as combustion in advanced propulsion systems and reactions under supercritical conditions afit.eduacs.org. Future research aims to develop more accurate and efficient computational models.
Detailed chemical kinetic mechanisms for this compound combustion can involve a large number of species and reactions, making simulations computationally expensive mdpi.com. Future work focuses on developing reduced and skeletal mechanisms that can accurately represent combustion characteristics with fewer species and reactions, improving computational efficiency for large-scale simulations mdpi.comresearchgate.net.
Modeling the behavior of this compound under supercritical conditions is also a key area, particularly for understanding phenomena like pyrolysis and inhomogeneity afit.eduacs.org. Advanced computational methods, such as collective variable-driven hyperdynamics (CVHD) simulations and machine learning classifiers, are being used to study reaction dynamics and the spatial distribution of molecules in supercritical this compound acs.org. These approaches provide atomic-level insights into reaction mechanisms and the effects of inhomogeneity acs.org.
Data-driven modeling based on machine learning, such as Gaussian process regression (GPR) and deep learning, is also being explored for predicting thermophysical properties of fluids like n-decane over wide ranges of temperature and pressure researchgate.net. These models can potentially be incorporated into large-scale computations for propulsion systems researchgate.net.
Integration of Experimental and Computational Approaches
The integration of experimental and computational approaches is a significant emerging trend across various fields of this compound research, allowing for a more comprehensive understanding and accelerated development of technologies. This involves iterative cycles of computational prediction and experimental validation nih.gov.
In catalysis research, computational modeling can be used to design and predict the performance of novel catalysts, which are then synthesized and tested experimentally researchgate.neteuropa.eu. This integrated approach helps in understanding reaction mechanisms and optimizing catalyst structures rsc.org.
For bioremediation, computational tools can aid in identifying potential degradation pathways and designing engineered microorganisms, with experimental studies validating the effectiveness of these approaches mdpi.com.
In the study of this compound in complex systems like sprays or supercritical fluids, computational fluid dynamics (CFD) models and molecular simulations are validated against experimental data to improve their accuracy and predictive capabilities afit.eduresearchgate.netarxiv.org. This integration is crucial for developing realistic models of fuel decomposition and flow behavior afit.edu.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for precise measurement of decane's dynamic viscosity and density under high-pressure conditions?
- Methodological Answer : Utilize a capillary tube viscometer paired with a vibrating tube densimeter to simultaneously measure viscosity and density. Calibrate instruments using reference data (e.g., this compound at 293–353 K and ≤30 MPa) and validate against literature values, ensuring impurities (e.g., water content) are accounted for to minimize deviations (max 12 μPa·s for viscosity, 0.35 kg·m⁻³ for density) . Statistical models (e.g., empirical pressure-temperature correlations) can further refine data accuracy .
Q. How can adsorption isotherms of this compound on porous materials like 5A molecular sieves be experimentally determined?
- Methodological Answer : Employ gravimetric or volumetric adsorption techniques under controlled temperature and pressure. For parameter optimization, apply sequential experimental design: place data points at operational extremes (e.g., high/low pressure boundaries) to minimize joint confidence regions of estimated parameters, as demonstrated for linear isotherm models . Validate results using regression analysis and compare with non-sequential designs to confirm reduced uncertainty .
Q. What statistical approaches are critical for analyzing biodegradation rates of this compound by microbial or enzymatic action?
- Methodological Answer : Use GC-MS to quantify degradation products after incubating this compound with biocatalysts (e.g., MnP enzymes). Perform triplicate experiments to calculate mean degradation rates and standard deviations. Apply ANOVA or t-tests to assess significance, ensuring pH (e.g., 5.5) and temperature (e.g., 30°C) are optimized for enzyme activity .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations with thermostats like the Berendsen algorithm improve predictions of this compound’s thermodynamic behavior?
- Methodological Answer : Implement MD simulations using coupling parameters (e.g., time constants for temperature/pressure baths) to model this compound’s phase transitions or transport properties. Validate against experimental viscosity/diffusion data, adjusting constraints (e.g., bond lengths for polyatomic interactions) to reduce deviations . Cross-check with hard-sphere interaction models to explain anomalous diffusion coefficients .
Q. What strategies address contradictions in this compound’s multicomponent diffusion coefficients under surfactant gradients?
- Methodological Answer : Analyze cross-diffusivity terms (e.g., , ) using nonequilibrium MD or experimental tracer methods. For example, this compound diffusion down a C12E10 surfactant gradient () can be modeled via interacting hard-sphere theories without adjustable parameters, reconciling discrepancies between predicted and observed transport rates . Replicate conditions (e.g., concentration ranges) from conflicting studies to identify confounding variables .
Q. How does sequential experimental design enhance parameter estimation for this compound adsorption compared to traditional methods?
- Methodological Answer : Apply the Box-Lucas criterion to sequentially place adsorption isotherm measurements at extremal points (e.g., saturation and low-pressure limits), reducing the joint confidence region volume by >50%. Compare results with non-sequential datasets to demonstrate improved precision and reduced experimental workload . Use F-tests to confirm statistical superiority of sequential designs .
Q. What protocols ensure safety and reproducibility when scaling this compound reactions beyond 100 g in laboratory settings?
- Methodological Answer : Follow SOPs requiring PI approval for scale-up, including hazard assessments (e.g., flammability, vapor exposure) and emergency response plans. Reference literature precedents for analogous reactions, and employ Schlenk lines or rotary evaporators for safe handling. Restrict reactions to <100 g unless validated by controlled pilot experiments .
Methodological Frameworks for Data Analysis
- Handling Conflicting Data : Cross-validate experimental (e.g., viscosity, diffusion) and computational (e.g., MD) results by isolating variables (e.g., temperature gradients, surfactant concentrations). Use sensitivity analysis to identify dominant factors .
- Literature Gaps : Ground questions in theoretical frameworks (e.g., adsorption kinetics, transport phenomena) and update hypotheses iteratively as new data emerges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
